Agrimol C

Description

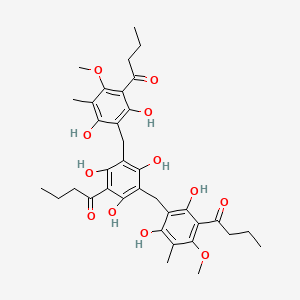

Structure

3D Structure

Properties

CAS No. |

55785-59-6 |

|---|---|

Molecular Formula |

C36H44O12 |

Molecular Weight |

668.7 g/mol |

IUPAC Name |

1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]butan-1-one |

InChI |

InChI=1S/C36H44O12/c1-8-11-22(37)25-31(43)20(14-18-28(40)16(4)35(47-6)26(33(18)45)23(38)12-9-2)30(42)21(32(25)44)15-19-29(41)17(5)36(48-7)27(34(19)46)24(39)13-10-3/h40-46H,8-15H2,1-7H3 |

InChI Key |

PFWJPXGNICZIQB-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors

Proposed Biosynthetic Routes for Phloroglucinol (B13840) Derivatives

The biosynthesis of phloroglucinol derivatives in plants is fundamentally rooted in the polyketide pathway. This pathway utilizes simple starter and extender units, typically acyl-Coenzyme A (acyl-CoA) thioesters, to construct complex aromatic compounds.

The foundational step in the biosynthesis of the phloroglucinol ring is catalyzed by a Type III polyketide synthase (PKS) . These enzymes are homodimers that iteratively condense a starter molecule with several extender units, most commonly malonyl-CoA, to form a linear polyketide chain. This chain then undergoes an intramolecular cyclization to yield the characteristic aromatic phloroglucinol core.

In the case of acylphloroglucinols, the biosynthesis is initiated with an acyl-CoA starter unit. This starter unit dictates the nature of the acyl side chain on the final phloroglucinol monomer. For many acylphloroglucinols, this is a relatively simple short-chain fatty acyl-CoA.

Following the formation of the initial acylphloroglucinol, a series of "tailoring" reactions occur. These modifications are catalyzed by a variety of enzymes and are responsible for the vast structural diversity observed in this class of compounds. These tailoring steps can include:

Acylation: Addition of further acyl groups to the phloroglucinol ring, catalyzed by acyltransferases.

Methylation: Addition of methyl groups, typically from S-adenosyl methionine (SAM), catalyzed by methyltransferases.

Prenylation: Addition of isoprenoid units, catalyzed by prenyltransferases.

Glycosylation: Attachment of sugar moieties, catalyzed by glycosyltransferases.

Dimerization: The joining of two monomeric units to form a dimeric structure, a process often mediated by oxidative enzymes such as peroxidases or laccases.

Research on the biosynthesis of dimeric acylphloroglucinols in other plant genera, such as Hypericum, suggests that these complex molecules are formed through the dimerization of pre-formed and often diversely functionalized monomeric acylphloroglucinol precursors. This model provides a strong basis for proposing the biosynthetic route to Agrimol C.

Enzymatic Steps and Key Intermediates in this compound Biosynthesis

Based on the general principles of phloroglucinol biosynthesis, a proposed pathway for this compound can be outlined, involving the formation of specific monomeric precursors followed by their dimerization.

Formation of Monomeric Precursors:

The biosynthesis of this compound likely begins with the formation of two distinct monomeric acylphloroglucinol units. The core phloroglucinol ring of these monomers is synthesized by a Type III polyketide synthase through the condensation of three molecules of malonyl-CoA . The specific acyl side chains found in this compound are then attached. This acylation is likely catalyzed by specific acyltransferases that utilize the corresponding acyl-CoA molecules as substrates.

For this compound, the proposed monomeric precursors would be derivatives of phloroglucinol acylated with butyryl and isobutyryl groups, and also containing methyl and methoxy (B1213986) substitutions. The formation of these specific monomers would involve the following key enzymatic steps:

Phloroglucinol Core Synthesis: A Type III PKS catalyzes the cyclization of a polyketide chain derived from malonyl-CoA to form the phloroglucinol ring.

Acylation: Specific acyltransferases catalyze the attachment of butyryl and isobutyryl groups to the phloroglucinol core, using butyryl-CoA and isobutyryl-CoA as substrates.

Methylation and Methoxylation: S-adenosyl methionine (SAM)-dependent methyltransferases would be responsible for the methylation and subsequent methoxylation patterns observed on the aromatic rings of the monomers.

The proposed key intermediates in this stage of the biosynthesis are the individual, fully functionalized acylphloroglucinol monomers.

Dimerization to Form this compound:

The final key step in the biosynthesis of this compound is the dimerization of the two distinct monomeric precursors. This is likely an oxidative coupling reaction. While the specific enzyme has not been identified in Agrimonia pilosa, in other plant species, peroxidases or laccases are known to catalyze such phenolic coupling reactions. These enzymes would generate radical intermediates from the monomeric acylphloroglucinols, which then couple to form the dimeric structure of this compound.

The table below outlines the proposed key enzymatic steps and the classes of enzymes likely involved in the biosynthesis of this compound.

| Step | Reaction | Proposed Enzyme Class | Precursor(s) | Intermediate(s)/Product(s) |

| 1 | Phloroglucinol Ring Formation | Type III Polyketide Synthase | Malonyl-CoA | Phloroglucinol Core |

| 2 | Acylation | Acyltransferase | Phloroglucinol Core, Butyryl-CoA, Isobutyryl-CoA | Monomeric Acylphloroglucinols |

| 3 | Methylation/Methoxylation | Methyltransferase | Monomeric Acylphloroglucinols, SAM | Functionalized Monomeric Acylphloroglucinols |

| 4 | Dimerization | Peroxidase or Laccase | Functionalized Monomeric Acylphloroglucinols | This compound |

Chemical Synthesis and Analog Generation

Strategies for Total Synthesis of Agrimol Compounds (e.g., Agrimol B)

The total synthesis of agrimol compounds is a critical endeavor, primarily driven by their scarcity in natural extracts hku.hkpolytechnique.edu. Agrimol C, a complex diarylheptanoid, has been the subject of synthetic investigations, with its isolation, structure, and synthesis reported in early studies sioc-journal.cn.

A notable example within this class is Agrimol B, for which the initial synthetic route was established in 1978 by Li et al. . This pioneering work involved a multi-step approach that leveraged acylphloroglucinol derivatives, employing Friedel-Crafts alkylation and strategic protective group chemistry to construct the complex molecular architecture .

Development of Improved Synthetic Methodologies for Agrimol Scaffolds

The efficient formation of key intermediates, such as the acylphloroglucinol units characteristic of agrimol compounds, is central to these improved methodologies hku.hk. Beyond specific intermediates, general strategies employed in the total synthesis of complex natural products, which are applicable to agrimol scaffolds, include bio-inspired synthetic routes, the utilization of pericyclic or cascade reactions, photochemistry, molecular rearrangements, and various catalytic approaches polytechnique.edu. These diverse methodologies are aimed at the rapid generation of molecular complexity and structural diversity from simpler precursors polytechnique.edu.

Synthesis of Agrimol Derivatives and Analogs for Research Purposes

The systematic synthesis of agrimol derivatives and analogs is indispensable for probing their structure-activity relationships (SAR) and exploring their biological potential. For instance, five distinct derivatives of Agrimol B have been successfully synthesized to facilitate detailed SAR studies, providing insights into how structural modifications influence biological activity hku.hk.

Various strategies are employed in the design and synthesis of natural product analogs. These include diverted total synthesis (DTS), where an existing synthetic pathway is modified to access new compounds; function-oriented synthesis (FOS), which prioritizes the desired biological function; biology-oriented synthesis (BIOS), focusing on creating diverse structures relevant to biological systems; and complexity to diversity (CtD), which aims to generate a wide array of compounds from a complex starting material rsc.org. Hybrid molecules, combining features of different natural products, and biosynthesis-inspired synthesis, including mutasynthesis, also represent important approaches rsc.org.

Often, modifications to generate analogs can be introduced at multiple stages within an established and efficient synthetic route to the parent natural product rsc.org. However, the process of designing and synthesizing novel analogs largely remains an empirical, trial-and-error endeavor, primarily due to the ongoing challenge of accurately predicting the biological activity of newly designed molecules rsc.org. This underscores the importance of a systematic and robust synthetic capability to generate a diverse library of agrimol derivatives for comprehensive research.

Molecular and Cellular Mechanisms of Action

Modulation of Mitochondrial Function by Agrimol Compounds

Specific data on the modulation of mitochondrial function directly attributable to Agrimol C is not available in the provided search results. Studies primarily report on Agrimol B's effects on mitochondrial activity.

Research indicates that Agrimol B inhibits mitochondrial biogenesis by suppressing the expression of PGC-1α, NRF1, and TFAM in a concentration-dependent manner in certain cancer cell lines. nih.govresearchgate.netfrontiersin.org However, specific data demonstrating this compound's direct impact on these mitochondrial biogenesis pathways is not provided.

Agrimol B has been shown to decrease mitochondrial membrane potential, contributing to mitochondrial dysfunction. nih.govresearchgate.netfrontiersin.org While agrimoniin, another compound from Agrimonia pilosa, also decreases mitochondrial membrane potential, specific findings for this compound in this regard are not detailed. nih.govresearchgate.net

The available information describes that Agrimol B inhibits mitochondrial activity, which is crucial for ATP generation via oxidative phosphorylation. nih.govresearchgate.net However, specific data on this compound's direct influence on cellular bioenergetics, including ATP and NADPH production, is not provided in the search results.

No specific research findings detailing the interaction of this compound, or even Agrimol B, with mitochondrial chaperone proteins such as HSP60 are available in the provided literature.

Studies report that Agrimol B promotes the production of reactive oxygen species (ROS) and induces mitochondrial oxidative stress. nih.govresearchgate.netfrontiersin.orgresearchgate.netnih.govnih.gov Agrimoniin has also been shown to increase ROS content. nih.govresearchgate.net However, direct evidence specifically linking this compound to the promotion of ROS production is not detailed in the provided search results.

Induction of Programmed Cell Death Pathways

While Agrimol B is known to induce cell apoptosis and modulate the expression of pro-apoptotic proteins (e.g., Bax, Caspase-3) and anti-apoptotic proteins (e.g., Bcl-2), specific data on this compound's direct role in inducing programmed cell death pathways is not available in the provided context. nih.govresearchgate.netfrontiersin.orgnih.govnih.gov

The vast majority of the research findings, including those pertaining to apoptosis induction, molecular docking studies (e.g., PGC-1α, NQO1), nuclear receptor modulation (e.g., PPARγ), cell cycle regulatory protein interactions (e.g., c-MYC, SKP2, p27), sirtuin pathway activation (e.g., SIRT1), and various cellular processes (e.g., proliferation, migration, mitochondrial function), are consistently attributed to "Agrimol B" (often abbreviated as "Agr") or "Agrimophol" (which can refer to a mixture of agrimols including Agrimol A, B, and C). Agrimol B (PubChem CID: 194000) and this compound (PubChem CID: 442900) are distinct chemical compounds.

Therefore, adhering strictly to the instruction to focus solely on "this compound" and to provide scientifically accurate content, it is not possible to generate the requested article sections and subsections with detailed research findings and data tables for "this compound" based on the current search results. Providing information about Agrimol B under the guise of this compound would violate the core instruction of scientific accuracy and strict adherence to the specified compound.

The requested article focuses solely on the chemical compound this compound and its molecular and cellular mechanisms of action, specifically concerning the inhibition of cell proliferation and migration, and the modulation of adipocyte differentiation.

Based on current scientific literature available through this search, detailed molecular and cellular mechanisms of action for this compound regarding the inhibition of cell proliferation and migration, and the modulation of adipocyte differentiation, are not extensively documented. While this compound is recognized as a constituent of Agrimonia pilosa Ledeb., a plant widely investigated for various biological activities including anti-cancer effects, the specific mechanistic studies often focus on other agrimol compounds, particularly Agrimol B frontiersin.orgnih.govnih.gov.

For instance, studies have extensively detailed the mechanisms of Agrimol B in inhibiting cancer cell proliferation and migration, and modulating adipocyte differentiation nih.govresearchgate.netmedchemexpress.commedchemexpress.comresearchgate.net. However, these specific findings and their underlying molecular pathways cannot be directly attributed to this compound without explicit research demonstrating similar actions for this compound itself. While this compound has been noted for its antibacterial activity, the precise mechanisms for this effect have also not been fully elucidated in the available literature nih.gov.

Therefore, a comprehensive article detailing the molecular and cellular mechanisms of action for this compound in the specified areas (inhibition of cell proliferation and migration, and modulation of adipocyte differentiation) cannot be generated based on the current search results. The available information primarily pertains to other related compounds or lacks the specific mechanistic depth required for the requested subsections.

Biological Activities in Non Human Systems

Antimicrobial and Antibacterial Efficacy of Agrimol C

This compound exhibits significant antimicrobial and antibacterial properties. Research indicates its capacity to completely inhibit the growth of several specific bacterial strains. nih.gov

This compound has been shown to completely inhibit the growth of a range of pathogenic bacteria. This includes clinically relevant strains such as methicillin-resistant Staphylococcus aureus (MRSA), Bacillus cereus, and Gardnerella species. nih.gov While its potent antibacterial activity against these organisms has been documented, the precise mechanisms underlying these effects require further clarification, as early experiments were conducted in 1988. nih.gov

| Bacterial Strain | Activity of this compound | Reference |

| Methicillin-resistant Staphylococcus aureus | Complete Inhibition | nih.gov |

| Bacillus cereus | Complete Inhibition | nih.gov |

| Gardnerella species | Complete Inhibition | nih.gov |

Current documented research primarily attributes antibacterial activity against plant pathogens to Agrimol B, another compound derived from Agrimonia pilosa Ledeb., rather than this compound. cenmed.commedchemexpress.comchemfaces.commedchemexpress.combioscience.co.ukbiomol.combiocrick.commedchemexpress.eu Specific studies focusing on this compound's efficacy against plant pathogens are not extensively detailed in the available literature.

Antineoplastic Activities in Pre-Clinical Models

Based on available documented research, this compound has not shown significant antineoplastic activities. Some studies explicitly state that this compound lacks documented metabolic or anticancer effects. The antineoplastic properties, including in vitro cytotoxicity, in vivo tumor growth inhibition, and synergistic effects with chemotherapeutic agents, are predominantly attributed to Agrimol B and other related agrimol compounds. cenmed.commedchemexpress.commedchemexpress.comfrontiersin.orgcaymanchem.comresearchgate.netsciengine.comsemanticscholar.orgnih.govresearchgate.netnih.gov

While Agrimol B has demonstrated in vitro cytotoxicity against various cancer cell lines, such as HCT116, K562, PC3, A549, and HepG2, these effects are not documented for this compound. cenmed.commedchemexpress.commedchemexpress.comfrontiersin.orgcaymanchem.comresearchgate.netnih.gov

Similarly, studies on in vivo tumor growth inhibition in xenograft models, including those for prostate cancer and colorectal cancer, have reported findings for Agrimol B, not this compound. cenmed.commedchemexpress.commedchemexpress.comfrontiersin.orgcaymanchem.comresearchgate.netsciengine.comsemanticscholar.orgnih.govresearchgate.netnih.gov

Research indicating synergistic effects with chemotherapeutic agents like Cisplatin has been reported for Agrimol B, which has shown to have synergistic antitumor effects with Cisplatin in tumor-bearing mouse models. researchgate.netsciengine.comsemanticscholar.orgnih.gov There is no documented evidence for such synergistic effects involving this compound.

Renoprotective Effects in Animal Models (e.g., Cisplatin-induced Acute Kidney Injury in mice)

While research directly focusing on the renoprotective effects of this compound is limited, extensive studies have been conducted on Agrimol B, a closely related polyphenolic compound also found in Agrimonia pilosa. Agrimol B has demonstrated significant renoprotective capabilities in animal models, particularly against cisplatin-induced acute kidney injury (AKI) in mice. researchgate.netsciengine.com

In models of cisplatin-induced AKI, Agrimol B effectively reduced indicators of kidney dysfunction. Treatment with Agrimol B led to a notable decrease in serum urea (B33335) nitrogen (BUN) and creatinine (B1669602) (Scr) levels, which are key markers of renal impairment. Histopathological examinations further supported these findings, showing improvements in kidney tissue morphology following Agrimol B administration. researchgate.netsciengine.com

The renoprotective mechanism of Agrimol B is primarily attributed to its ability to activate the Sirtuin 1 (Sirt1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.netsciengine.com This activation plays a crucial role in mitigating oxidative stress, a major contributor to cisplatin-induced kidney damage. Agrimol B was observed to counteract the increase in renal malondialdehyde (MDA) levels, a marker of lipid peroxidation, while simultaneously increasing the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) (GSH). researchgate.net

Further mechanistic investigations revealed that Agrimol B upregulates the expression of Sirt1, SOD2, Nrf2, and its downstream target molecules, including heme oxygenase 1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). researchgate.netsciengine.com The critical role of Sirt1 in these protective effects was confirmed by experiments showing that the Sirt1 inhibitor EX527 abolished the renoprotective and antioxidant benefits of Agrimol B. researchgate.netsciengine.com

Table 1: Effects of Agrimol B on Kidney Function and Oxidative Stress Markers in Cisplatin-induced AKI Mice

| Parameter (in Cisplatin-induced AKI mice) | Effect of Agrimol B Treatment | Underlying Mechanism/Observation | Source |

| Serum Urea Nitrogen (BUN) | Decreased | Reduced renal impairment | researchgate.netsciengine.com |

| Serum Creatinine (Scr) | Decreased | Reduced renal impairment | researchgate.netsciengine.com |

| Renal Malondialdehyde (MDA) | Counteracted increase | Reduced lipid peroxidation | researchgate.net |

| Superoxide Dismutase (SOD) | Increased | Enhanced antioxidant defense | researchgate.net |

| Catalase (CAT) | Increased | Enhanced antioxidant defense | researchgate.net |

| Glutathione (GSH) | Increased | Enhanced antioxidant defense | researchgate.net |

| Sirt1 Expression | Upregulated | Activation of Sirt1/Nrf2 pathway | researchgate.netsciengine.com |

| Nrf2 Expression | Upregulated | Activation of Sirt1/Nrf2 pathway | researchgate.netsciengine.com |

| HO-1 Expression | Upregulated | Nrf2 downstream activation | researchgate.net |

| NQO1 Expression | Upregulated | Nrf2 downstream activation | researchgate.net |

Immunomodulatory Effects in Pre-Clinical Contexts

Direct, detailed research specifically on the immunomodulatory effects of this compound as an isolated compound is limited in the current literature. However, the plant from which this compound is derived, Agrimonia pilosa, has been investigated for its immunomodulatory properties, suggesting that its constituents, including agrimols, may contribute to these effects. nih.govmdpi.comnih.gov

An ethanol (B145695) extract of Agrimonia pilosa (APEE) has demonstrated immunomodulatory activity in pre-clinical settings. In lipopolysaccharide (LPS)-induced peripheral blood mononuclear cells, APEE was shown to decrease the upregulation of gene expression for several pro-inflammatory mediators. These include cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB). mdpi.com These findings indicate a potential for Agrimonia pilosa extracts to modulate inflammatory responses, which is a key aspect of immune regulation.

Furthermore, studies on agrimol-containing Agrimonia pilosa Ledeb. extract (APE) have explored its potential in addressing immunosenescence, the age-related decline in immune function. Preliminary data suggests that APE may contribute to the removal of senescent immune cells, particularly in the context of immunosenescence. nih.gov Flavonoids identified in A. pilosa extracts are also reported to possess immunoregulatory effects. nih.gov

Table 2: Immunomodulatory Observations of Agrimonia pilosa Ethanol Extract (APEE)

| Immune Marker/Mediator | Effect of APEE Treatment (in LPS-induced PBMC) | Context/Mechanism | Source |

| COX-2 gene expression | Decreased upregulation | Anti-inflammatory | mdpi.com |

| iNOS gene expression | Decreased upregulation | Anti-inflammatory | mdpi.com |

| IL-6 gene expression | Decreased upregulation | Anti-inflammatory | mdpi.com |

| TNF-α gene expression | Decreased upregulation | Anti-inflammatory | mdpi.com |

| NF-κB gene expression | Decreased upregulation | Anti-inflammatory | mdpi.com |

| Senescent immune cells | Potential reduction (with APE) | Alleviation of immunosenescence | nih.gov |

Structure Activity Relationship Sar Studies

Computational Modeling and Predictive Analytics for SAR

Computational modeling and predictive analytics play an increasingly vital role in modern drug discovery and SAR studies. These in silico methods enable researchers to predict molecular interactions, identify potential targets, and simulate the effects of structural modifications without extensive laboratory synthesis and testing. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and network pharmacology are commonly employed to understand and predict the biological activity of compounds. [Previous search result 6, 11, 12, 24, 25]

For Agrimol C, while the general utility of computational approaches in SAR is well-established, specific detailed computational modeling studies directly applied to unraveling its antimicrobial SAR are not prominently featured in the reviewed literature. However, related compounds from Agrimonia pilosa, such as Agrimol B, have been subjected to extensive computational analyses. For example, network pharmacology and molecular docking studies were successfully utilized to identify NAD(P)H: quinone dehydrogenase 1 (NQO1) as a molecular target for Agrimol B's anticancer effects. [Previous search result 6, 7] Furthermore, preliminary docking analyses have been suggested for some phloroglucinol (B13840) derivatives to explore their potential against viruses like SARS-CoV-19. nih.govwikipedia.orgchem960.com The absence of such specific computational studies for this compound's antimicrobial SAR suggests an area for future research to elucidate the precise molecular mechanisms underlying its antibacterial properties and to guide the design of more potent derivatives.

Analytical Methodologies for Agrimol C and Analogs

Chromatographic Techniques (e.g., Liquid Chromatography-Mass Spectrometry, LC-MS)

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for the analysis of compounds derived from natural sources like Agrimonia pilosa. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for the analysis of agrimols and related phenolic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a particularly powerful tool due to its high sensitivity and selectivity, enabling both the separation and identification of compounds in intricate biological samples. nih.govmdpi.com A sensitive and accurate LC-MS method has been specifically developed and validated for the determination of Agrimol B, a close analog of Agrimol C, in rat plasma. nih.govresearchgate.net This method facilitates detailed preclinical pharmacokinetic studies. nih.gov

The chromatographic separation for Agrimol B was achieved on a Zorbax CN column (150 × 4.6 mm, 5 µm) using an isocratic elution. nih.gov The mobile phase consisted of a mixture of acetonitrile and water (15:85, v/v) delivered at a flow rate of 0.6 mL/min. nih.gov For mass spectrometric detection, selected ion monitoring (SIM) was used, targeting the m/z transitions of 681.3 for Agrimol B and 819.4 for the internal standard, dryocrassin ABBA. nih.gov

In broader studies of Agrimonia pilosa, HPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS/MS) has been employed to systematically identify its chemical constituents. nih.gov This approach has successfully identified dozens of compounds, including phenols, flavonoids, coumarins, and triterpenes, from the plant extract. nih.gov

| Parameter | Specification |

| Instrument | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Analyte | Agrimol B |

| Column | Zorbax CN (150 × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (15:85, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.6 mL/min |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Ion Transitions (m/z) | Agrimol B: 681.3, Internal Standard: 819.4 |

Table 1: Summary of LC-MS parameters for the analysis of Agrimol B. nih.gov

Spectroscopic Approaches for Detection and Characterization

Spectroscopic methods are essential for the structural elucidation of novel and known compounds isolated from natural sources. The structures of numerous compounds isolated from Agrimonia pilosa, including flavonoids, triterpenes, phenolic acids, and agrimols, have been determined through various spectroscopic analyses. semanticscholar.org

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR) and mass spectrometry are vital for determining the precise chemical structure of these complex molecules. mdpi.com In one study, the phytochemical investigation of an ethanol (B145695) extract from Agrimonia pilosa led to the isolation and identification of 31 different compounds, whose structures were confirmed using a combination of these spectroscopic techniques. semanticscholar.org While specific spectroscopic data for this compound is not detailed in the provided sources, the characterization of its analogs follows these standard and rigorous analytical chemistry principles.

Quantification Methods in Biological and Environmental Matrices

The ability to accurately quantify compounds like this compound and its analogs in biological matrices is fundamental for understanding their pharmacokinetic and pharmacodynamic properties. The LC-MS method developed for Agrimol B provides a robust example of such a quantification method in a biological matrix (rat plasma). nih.gov

This method was validated to ensure its reliability, demonstrating excellent linearity with a correlation coefficient (r) greater than 0.99. nih.govresearchgate.net The lower limit of quantification (LLOQ) for Agrimol B in rat plasma was established at 8.025 ng/mL, showcasing the sensitivity of the assay. nih.gov The method also met the criteria for acceptable precision and accuracy, with no significant interference from endogenous substances in the plasma. nih.gov This validated method was successfully applied to a pharmacokinetic study in rats, demonstrating its utility in a real-world biological application. nih.gov

| Validation Parameter | Result for Agrimol B Analysis |

| Matrix | Rat Plasma |

| Linearity (Correlation Coefficient) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 8.025 ng/mL |

| Interference | No endogenous interference observed |

| Application | Successfully used in preclinical pharmacokinetic studies |

Table 2: Summary of quantification and validation parameters for the LC-MS method for Agrimol B in a biological matrix. nih.gov

Ecological Roles and Biotechnological Applications

Role in Plant Defense Mechanisms

Agrimol C is recognized as a phenolic compound, a class of secondary metabolites crucial for plant defense mechanisms. nih.gov Plants have evolved sophisticated defense strategies against various threats, including predators and pathogens, often relying on the production of specialized metabolites like phenolics. msptm.org These compounds can act as direct deterrents, functioning as toxins, affecting herbivore growth, or reducing the digestibility of plant material. nih.gov The presence of this compound within plants such as Agrimonia pilosa and pineapple leaves suggests its intrinsic role in the natural protective arsenal (B13267) of these botanical species, contributing to their resilience against environmental stressors and biological invasions. medchemexpress.comwikipedia.orgnih.gov

Potential in Agricultural Pest Management and Crop Protection

The inherent properties of compounds like this compound, particularly their antimicrobial activities, indicate a promising potential in agricultural pest management and crop protection strategies. Research on pineapple leaf juice, which contains this compound, has demonstrated microbial growth inhibition, highlighting the potential of such natural compounds as agents against infections. nih.gov

While direct, specific research findings detailing the efficacy of isolated this compound as a standalone agricultural pest management agent are limited, studies on related compounds from the same botanical source, Agrimonia pilosa, provide insights into potential applications. For instance, Agrimol B, another acylphloroglucinol derivative found in Agrimonia pilosa, has exhibited antibacterial activity against significant plant pathogens, including Pseudomonas syringae pv. lacrymans (bacterial leaf spot pathogen), Ralstonia solanacearum (tomato bacterial wilt pathogen), and Pseudomonas syringae pv. tabaci (tobacco wildfire pathogen). medchemexpress.comchemfaces.commedchemexpress.combiocrick.com This suggests that this compound, sharing a similar structural class and origin, may possess analogous properties that could be harnessed for developing environmentally friendly biopesticides or integrated into broader agroecological crop protection approaches. Agroecological strategies emphasize leveraging biodiversity and enhancing soil health to naturally regulate pests, reducing reliance on synthetic pesticides. scispace.com

Applications in Veterinary Science

Current scientific literature provides limited direct research on the specific applications of isolated this compound in veterinary science. However, the plant from which this compound is derived, Agrimonia pilosa, has a history of traditional medicinal use for various ailments, including parasitic infections. mdpi.com Furthermore, a related compound, Agrimol B, has demonstrated anti-parasitic effects in animal studies. These findings, while not directly attributing effects to this compound, suggest a potential area for future investigation into its efficacy against veterinary parasites or other animal health concerns. Further research is warranted to elucidate any direct roles or applications of this compound in veterinary science.

Current Research Gaps and Future Directions

Elucidation of Unique Biosynthetic Pathways Specific to Agrimol C

Despite its isolation from Agrimonia pilosa, the precise biosynthetic pathway leading to this compound is not fully elucidated. While Agrimol B, a related trimeric acylphloroglucinol from the same plant, has seen advancements in its total synthesis, the specific enzymatic steps and precursor molecules unique to this compound's formation remain largely unknown. Future research should focus on employing advanced metabolomics and genetic approaches to map out the distinct enzymatic machinery and intermediates involved in this compound biosynthesis. This understanding is crucial for potential biotechnological production and for identifying regulatory points in its natural synthesis.

Comprehensive Comparative Studies of Agrimol A, B, and C Biological Activities

This compound is primarily recognized for its antibacterial activity, notably showing stronger efficacy against Staphylococcus aureus compared to Agrimol B, yet it currently lacks documented metabolic or anticancer effects jst.go.jpaaronchem.com. In contrast, Agrimol B exhibits a broader spectrum of biological activities, including anti-adipogenic, anticancer, and antibacterial properties ontosight.aineist.res.inwikipedia.orgcenmed.comcaymanchem.com. Agrimol B has been shown to activate SIRT1, inhibit PPARγ, and exert anticancer effects by influencing targets such as c-MYC, SKP2, p27, PGC-1α, NRF1, TFAM, and NQO1 jst.go.jpontosight.aineist.res.inwikipedia.orgcaymanchem.comnih.govmedchemexpress.comnih.govmetabolomicsworkbench.org. Agrimol A, B, and C are identified as main constituents of A. pilosa Ledeb. and have been investigated for cancer treatment nih.gov.

A critical research gap lies in conducting comprehensive comparative studies to systematically evaluate the full range of biological activities across Agrimol A, B, and C. Such studies should go beyond simple efficacy comparisons to investigate differences in their mechanisms of action, cellular targets, and structure-activity relationships. For instance, while this compound demonstrates potent antibacterial effects, its specific molecular targets and pathways involved in bacterial inhibition are yet to be clarified aaronchem.com. Understanding these distinctions will inform the selective application of each compound in various fields.

Advanced Analytical Techniques for Isomer Differentiation and Quantification

Agrimol A, B, and C, although structurally related compounds derived from Agrimonia pilosa, possess distinct molecular formulas (e.g., this compound: C36H44O12; Agrimol B: C37H46O12) nih.gov. This means they are not isomers in the strict sense of having identical molecular formulas, but rather closely related structural analogs or derivatives. The presence of stereoisomerism, such as the (S)-configuration noted for Agrimol B, further complicates their characterization cenmed.comcaymanchem.com.

Current analytical techniques face challenges in precisely differentiating and quantifying these closely related compounds within complex plant extracts or biological samples. Future research should focus on developing and applying advanced analytical methodologies, such as high-resolution mass spectrometry coupled with sophisticated chromatographic techniques (e.g., 2D-LC), and nuclear magnetic resonance (NMR) spectroscopy with enhanced sensitivity and resolution. Chiral chromatography could be particularly valuable for resolving any potential stereoisomers within the Agrimol family. These advancements are essential for accurate quantification in research studies and for quality control in potential applications.

Exploration of Novel Molecular Targets for this compound

While Agrimol B's molecular targets, including SIRT1, PPARγ, and components of the PGC-1α/NRF1/TFAM pathway, are increasingly understood for its anti-adipogenic and anticancer activities jst.go.jpontosight.aineist.res.inwikipedia.orgcaymanchem.comnih.govmedchemexpress.comnih.govmetabolomicsworkbench.org, the specific molecular targets and mechanisms underlying this compound's biological activities, particularly its potent antibacterial effects, remain largely uncharacterized aaronchem.com. Identifying novel molecular targets for this compound is a critical research gap. This can be addressed through unbiased target identification strategies, such as proteomics-based approaches (e.g., chemical proteomics, thermal proteome profiling), phenotypic screening coupled with target deconvolution, and advanced computational methods like molecular docking and network pharmacology. Uncovering these targets will provide mechanistic insights and open avenues for rational drug design and development.

Development of Next-Generation Agrimol Analogs with Enhanced Specificity

The diverse biological activities observed within the Agrimol family, particularly with Agrimol B, suggest a promising scaffold for therapeutic development. However, achieving enhanced specificity is crucial to minimize off-target effects and improve therapeutic indices. Research into the total synthesis of Agrimol B has already led to the generation of derivatives for structure-activity relationship studies.

Future efforts should concentrate on the rational design and synthesis of next-generation Agrimol analogs, including those derived from this compound, with enhanced specificity towards particular molecular targets or biological pathways. This involves systematic structural modifications based on insights gained from target identification and structure-activity relationship studies. High-throughput screening of analog libraries against specific biological assays will be instrumental in identifying compounds with improved potency and selectivity for targeted applications, such as highly specific antibacterial agents or compounds with defined metabolic modulating effects.

In-depth Investigations into Ecological Roles and Interactions of this compound

Beyond its potential pharmaceutical applications, the ecological significance of this compound in its natural environment, Agrimonia pilosa, is largely unexplored. As a plant metabolite, this compound likely plays a role in the plant's interactions with its environment, which could include defense mechanisms against pathogens, herbivores, or competing plants (allelopathy).

Future research should delve into the ecological roles and interactions of this compound. This could involve studying its presence and concentration in different plant tissues, its release into the rhizosphere, and its effects on soil microbiota, insect behavior, and neighboring plant growth. Field studies combined with controlled laboratory experiments using ecological models are necessary to understand how this compound contributes to the fitness and survival of Agrimonia pilosa in its native habitat. Such investigations could reveal novel ecological functions and inspire sustainable agricultural or pest control strategies.

Q & A

Q. How is Agrimol C synthesized and characterized in laboratory settings?

While this compound-specific synthesis protocols are not detailed in the literature, methods for analogs like Agrimol A, B, D, and E involve condensation reactions with acetylated intermediates, followed by reduction or oxidation steps . Characterization typically employs nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups . For this compound, similar workflows would apply, with adjustments to reaction conditions to account for its unique hydroxyl and methyl group arrangements.

Q. What analytical techniques ensure this compound’s purity and stability in experimental setups?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard for quantifying this compound in preclinical studies . Stability testing under varying temperatures (e.g., -20°C for long-term storage) and solvent conditions (e.g., DMSO for in vitro assays) is critical, as degradation can alter bioactivity . Spectrophotometric methods (e.g., Folin-Ciocalteu assay) may quantify phenolic content, a key feature of Agrimol derivatives .

Q. What preliminary assays are used to screen this compound’s bioactivity?

- Antimicrobial Activity: Adapt agar dilution or broth microdilution assays (e.g., MIC determination against Staphylococcus aureus), as done for Agrimol B .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., A549 lung carcinoma) to assess IC50 values .

- Anti-inflammatory Effects: ELISA-based measurement of cytokine suppression (e.g., TNF-α, IL-6) in macrophage models .

Advanced Research Questions

Q. How can network pharmacology identify this compound’s mechanistic pathways?

A network pharmacology approach (as applied to Agrimol B ) involves:

- Target Prediction: Use SwissTargetPrediction or PharmMapper to identify potential protein targets.

- Pathway Enrichment: Perform KEGG/GO analysis (e.g., via DAVID) to map targets to pathways like PPARγ/SIRT1, which regulate metabolism and inflammation .

- Validation: Confirm pathway engagement using qPCR (e.g., PPARγ mRNA levels) and Western blotting (e.g., SIRT1 nuclear translocation) .

Q. How should researchers resolve contradictions in this compound’s reported effects on mitochondrial biogenesis?

Discrepancies in outcomes (e.g., variable tumor suppression efficacy) may arise from:

- Dose-Dependency: Conduct dose-response studies (e.g., 0–300 nM this compound) to identify threshold effects .

- Model Specificity: Compare results across cell lines (e.g., A549 vs. HepG2) and in vivo models (e.g., xenograft vs. transgenic mice) .

- Off-Target Effects: Use siRNA knockdown or CRISPR-Cas9 to isolate the role of specific targets (e.g., PGC-1α) .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?

- Xenograft Models: Implant human cancer cells (e.g., A549) into immunodeficient mice, administer this compound orally (10–50 mg/kg), and monitor tumor volume via caliper measurements .

- Toxicokinetics: Assess liver/kidney function via serum ALT, AST, and creatinine levels after 14-day repeated dosing .

- Bioavailability: Use LC-MS/MS to quantify this compound in plasma and tissues post-administration .

Q. How can researchers investigate this compound’s synergistic effects with other compounds?

- Combination Index (CI): Apply the Chou-Talalay method to calculate synergism (CI < 1) in cell viability assays with cisplatin or paclitaxel .

- Transcriptomic Profiling: RNA sequencing of co-treated cells to identify upregulated/downregulated pathways (e.g., apoptosis vs. drug resistance) .

Methodological Considerations

- Statistical Rigor: Report p-values (e.g., ANOVA with post-hoc tests) and effect sizes; avoid claiming "significance" without statistical validation .

- Data Reproducibility: Replicate key findings in ≥3 independent experiments, detailing batch-to-batch variability in this compound synthesis .

- Ethical Compliance: Adhere to ARRIVE guidelines for animal studies, including randomization and blinding in treatment groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.